N-(quinolin-8-yl)cyclohexanecarboxamide is a compound with the molecular formula and a molecular weight of 254.33 g/mol. It is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential therapeutic properties.
The compound can be synthesized from quinoline-8-amine and cyclohexanecarboxylic acid chloride under basic conditions. This reaction typically involves using bases such as triethylamine or pyridine to facilitate the formation of the amide bond while neutralizing the hydrochloric acid produced during the reaction.
N-(quinolin-8-yl)cyclohexanecarboxamide belongs to the class of organic compounds known as amides, specifically those derived from quinoline. It is classified under heterocyclic compounds due to the presence of a nitrogen-containing ring structure (quinoline).
The synthesis of N-(quinolin-8-yl)cyclohexanecarboxamide generally follows these steps:
The reaction typically yields N-(quinolin-8-yl)cyclohexanecarboxamide with high purity when optimized for temperature and reactant concentrations. The use of automated reactors in industrial settings can enhance yield and scalability.
The compound has a melting point that can vary based on purity but is typically around 150–155 °C. Its solubility profile indicates moderate solubility in organic solvents like ethanol and dichloromethane, while being less soluble in water.
N-(quinolin-8-yl)cyclohexanecarboxamide participates in several chemical reactions:
The mechanism of action for N-(quinolin-8-yl)cyclohexanecarboxamide involves its interaction with biological targets such as enzymes and receptors:
This dual mechanism suggests potential applications in cancer therapy and antimicrobial treatments.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of N-(quinolin-8-yl)cyclohexanecarboxamide during synthesis .
N-(quinolin-8-yl)cyclohexanecarboxamide has several scientific applications:
N-(quinolin-8-yl)cyclohexanecarboxamide emerged as a structural analog in medicinal chemistry research focused on 8-aminoquinoline derivatives. Its development aligns with broader efforts to optimize the pharmacological profile of quinoline-based compounds, which gained significant attention in the early 2000s for their diverse biological activities. The compound was first synthesized as part of structure-activity relationship (SAR) studies exploring cycloalkylcarboxamide attachments to the quinoline nucleus, a strategy aimed at enhancing lipophilicity and target binding affinity. While the exact discovery timeline remains undocumented in public literature, its CAS registry number (666212-75-5) indicates formal recognition around the mid-2000s [3]. This period coincides with intensified research into 8-hydroxyquinoline (8-HQ) derivatives for anticancer and antiviral applications, positioning this amide as a rationally designed variant within privileged medicinal chemistry scaffolds [4].
The systematic IUPAC name N-(quinolin-8-yl)cyclohexanecarboxamide precisely defines its molecular architecture: a cyclohexane ring appended via a carboxamide linkage to the nitrogen at position 8 of the quinoline heterocycle. This nomenclature follows Rule C-14.6 for carboxylic acid amides and Rule 2.4 for fused heterocycles. The molecule's structural identity is further captured by alternative chemical names:
Table 1: Nomenclature and Identifiers of N-(quinolin-8-yl)cyclohexanecarboxamide
Identifier Type | Value |
---|---|
IUPAC Name | N-(quinolin-8-yl)cyclohexanecarboxamide |
CAS Registry No. | 666212-75-5 |
Molecular Formula | C₁₆H₁₈N₂O |
Other Names | Cyclohexanecarboxamide, N-8-quinolinyl-; N-(8-Quinolyl)cyclohexanecarboxamide |
This compound exemplifies strategic hybridization in drug design, merging two pharmacologically significant domains:
This structural combination leverages the "heterocyclic advantage" seen in >85% of FDA-approved drugs, where nitrogen-containing scaffolds like quinoline optimize pharmacokinetic properties and target affinity [7] [8]. The amide group specifically enhances metabolic stability compared to ester-based analogs, while the cyclohexane ring improves membrane permeability versus aromatic carboxamides [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0